1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine
Overview
Description
1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine is a heterocyclic compound that contains a bicyclic structure with nitrogen atoms at positions 1 and 2. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of pyridazine derivatives with suitable reagents to form the desired bicyclic structure . For example, the enamine prepared from a pyridazine derivative can be condensed with 2-cyanoacetohydrazide by heating at reflux in dimethyl formamide solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an antihypertensive and antiplatelet agent.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to antiplatelet effects, making it a potential therapeutic agent for cardiovascular diseases .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine can be compared with other similar compounds, such as:
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring but lacks the bicyclic structure.
Pyridazinone: Similar to pyridazine but with a keto functionality at position 3.
Pyrido[3,4-c]pyridazine: Another bicyclic compound with a different arrangement of nitrogen atoms.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[3,2-c]pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-7-6(8-4-1)3-5-9-10-7/h1-2,4,9-10H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVSUECJZIRNDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497875 | |
Record name | 1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69142-91-2 | |
Record name | 1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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